molecular formula C21H19NO3 B2592125 N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide CAS No. 329779-55-7

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide

Cat. No.: B2592125
CAS No.: 329779-55-7
M. Wt: 333.387
InChI Key: MQFMURYZQQHMOL-RAXLEYEMSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a naphthyl group and a dimethoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 2,4-dimethoxyaniline with 1-naphthylacrylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide
  • N-(2,4-dimethoxyphenyl)-3-(2-naphthyl)acrylamide

Uniqueness

N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide is unique due to its specific substitution pattern on the acrylamide backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research applications.

Properties

IUPAC Name

(Z)-N-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-17-11-12-19(20(14-17)25-2)22-21(23)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3,(H,22,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMURYZQQHMOL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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